molecular formula C15H14Cl2N2O3 B2684510 3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide CAS No. 1797990-94-3

3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide

Cat. No.: B2684510
CAS No.: 1797990-94-3
M. Wt: 341.19
InChI Key: DMTFCSQELCUCMB-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group linked to a dihydroxyphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3,6-dichloropyridine-2-carboxylic acid and 3,4-dihydroxyphenylpropan-2-amine.

    Amide Bond Formation: The carboxylic acid group of 3,6-dichloropyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3,4-dihydroxyphenylpropan-2-amine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride to modify the functional groups.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The dihydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridine-2-carboxamide: Lacks the dihydroxyphenylpropan-2-yl group, resulting in different chemical and biological properties.

    N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide: Lacks the chlorine substituents on the pyridine ring, which affects its reactivity and interactions.

Uniqueness

3,6-Dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide is unique due to the presence of both chlorine atoms and the dihydroxyphenylpropan-2-yl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3/c1-8(6-9-2-4-11(20)12(21)7-9)18-15(22)14-10(16)3-5-13(17)19-14/h2-5,7-8,20-21H,6H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTFCSQELCUCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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